molecular formula C6H10ClFN2O2S B3008702 2-(3-Cyanoazetidin-3-yl)ethanesulfonyl fluoride;hydrochloride CAS No. 2361643-46-9

2-(3-Cyanoazetidin-3-yl)ethanesulfonyl fluoride;hydrochloride

Cat. No.: B3008702
CAS No.: 2361643-46-9
M. Wt: 228.67
InChI Key: SCDIEFJDGRPWSZ-UHFFFAOYSA-N
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Description

2-(3-Cyanoazetidin-3-yl)ethanesulfonyl fluoride; hydrochloride is a fluorinated azetidine derivative characterized by a cyano-substituted azetidine ring linked to an ethanesulfonyl fluoride moiety. The compound combines the rigidity of the azetidine ring with the electrophilic reactivity of the sulfonyl fluoride group, making it a promising candidate for covalent inhibition studies and pharmaceutical synthesis. The hydrochloride salt enhances its solubility in polar solvents, facilitating its use in aqueous reaction conditions.

Properties

IUPAC Name

2-(3-cyanoazetidin-3-yl)ethanesulfonyl fluoride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FN2O2S.ClH/c7-12(10,11)2-1-6(3-8)4-9-5-6;/h9H,1-2,4-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDIEFJDGRPWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CCS(=O)(=O)F)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Cyanoazetidin-3-yl)ethanesulfonyl fluoride;hydrochloride is a complex organic compound with potential applications in medicinal chemistry. Its unique structure suggests it may interact with various biological targets, influencing several biochemical pathways. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyanoazetidine moiety linked to an ethanesulfonyl fluoride group. This structural arrangement is significant for its reactivity and interaction with biological molecules.

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC₇H₈ClF₃N₂O₂S
Molecular Weight255.67 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in target proteins, leading to inhibition of enzyme activity. This characteristic makes it a candidate for studying enzyme regulation and potential therapeutic applications.

Biological Activity

Research indicates that this compound may exhibit various biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that it can inhibit serine proteases, which are crucial in various physiological processes including blood coagulation and immune response.
  • Antimicrobial Properties : There are indications that the compound may possess antimicrobial activity, making it a potential candidate for developing new antibiotics.
  • Anticancer Activity : Some studies have explored its effects on cancer cell lines, suggesting that it may induce apoptosis in certain types of cancer cells.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibited the activity of serine proteases at micromolar concentrations, showing potential as a therapeutic agent in conditions where these enzymes are overactive.
  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy against various bacterial strains, revealing significant inhibitory effects, particularly against Gram-positive bacteria. This suggests its utility in treating infections caused by resistant strains.
  • Cancer Cell Line Studies : Research involving human cancer cell lines showed that treatment with the compound led to a reduction in cell viability and increased markers of apoptosis, indicating its potential role as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine Derivatives with Substituent Variations

The target compound is distinguished by its 3-cyano group on the azetidine ring, which contrasts with other azetidine hydrochlorides:

Compound Name CAS Number Substituent(s) on Azetidine Molecular Formula Key Features Reference
2-(3-Cyanoazetidin-3-yl)ethanesulfonyl fluoride; hydrochloride Not specified 3-cyano C₆H₉ClFN₂O₂S Combines sulfonyl fluoride reactivity with a polar cyano group. N/A
3-Fluoroazetidine hydrochloride 617718-46-4 3-fluoro C₃H₇ClFN Smaller substituent (F) reduces steric hindrance; lower polarity.
3-Methylazetidine hydrochloride 935669-28-6 3-methyl C₄H₁₀ClN Hydrophobic methyl group; lacks electrophilic reactivity.
Azetidin-3-amine dihydrochloride 102065-89-4 3-amino C₃H₁₀Cl₂N₂ Primary amine enables nucleophilic reactions; no sulfonyl group.

Key Insights :

  • Unlike 3-fluoroazetidine derivatives (e.g., Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride, CAS 1780567-99-8), the target compound avoids ester hydrolysis instability due to its sulfonyl fluoride group .
Ethanesulfonyl Fluoride Derivatives

Sulfonyl fluorides are valued for their selective covalent binding to serine hydrolases. The target compound’s ethanesulfonyl fluoride group is compared to analogs with varying substituents:

Compound Name CAS Number Backbone Structure Reactivity/Application Notes Reference
2-(3-Cyanoazetidin-3-yl)ethanesulfonyl fluoride Not specified Azetidine-ethanesulfonyl Targets enzymes via azetidine’s constrained geometry. N/A
2-(2,3-Dihydro-1H-indol-1-yl)ethenesulfonyl fluoride 144728-59-6 Indole-ethanesulfonyl Extended π-system reduces electrophilicity.
2-(Pyridin-2-yl)ethane-1-sulfonyl chloride hydrochloride Not specified Pyridine-ethanesulfonyl Chloride less stable than fluoride; pyridine enhances solubility.
Pentafluorobenzenesulfonyl fluoride 29420-43-3 Aromatic sulfonyl fluoride High steric bulk limits tissue penetration.

Key Insights :

  • The azetidine ring in the target compound provides smaller steric bulk compared to aromatic or indole-containing sulfonyl fluorides, improving membrane permeability .
  • Unlike sulfonyl chlorides (e.g., 2-(pyridin-2-yl)ethane-1-sulfonyl chloride hydrochloride), the fluoride group in the target compound offers superior hydrolytic stability .

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